molecular formula C16H25N3O2 B8392311 Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate

Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate

Cat. No.: B8392311
M. Wt: 291.39 g/mol
InChI Key: DTFVESGKIZZVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate is an organic compound used primarily as an intermediate in chemical synthesis. It is known for its role in the preparation of various pharmaceuticals and other organic compounds. The compound has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate typically involves the reduction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester. This reduction is carried out using palladium on carbon (Pd/C) as a catalyst in ethanol under a hydrogen atmosphere . The reaction is stirred for approximately 3 hours, and the product is obtained through purification.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted azepanes and pyridines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical assays and probes.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 1-Boc-4-(6-amino-3-pyridyl)piperazine

Uniqueness

Tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and binding properties. Its azepane ring and tert-butyl ester group make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 4-(6-aminopyridin-3-yl)azepane-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-4-5-12(8-10-19)13-6-7-14(17)18-11-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H2,17,18)

InChI Key

DTFVESGKIZZVJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C2=CN=C(C=C2)N

Origin of Product

United States

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